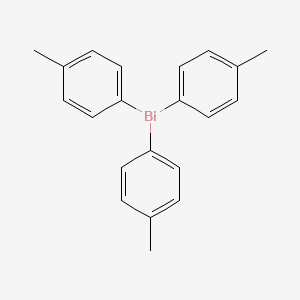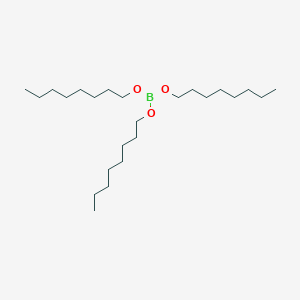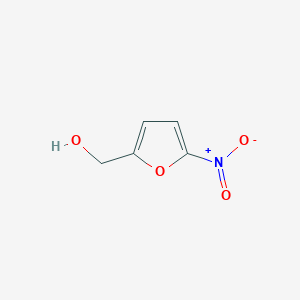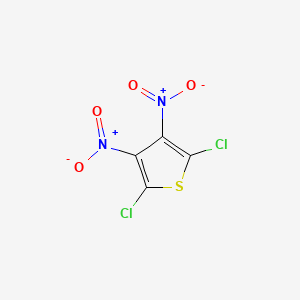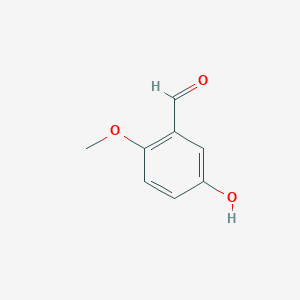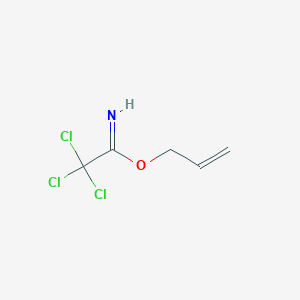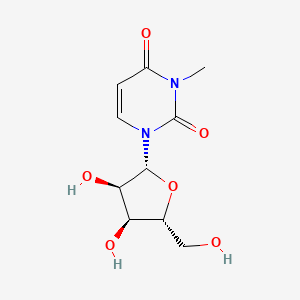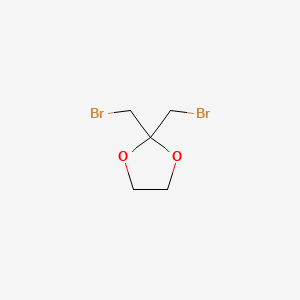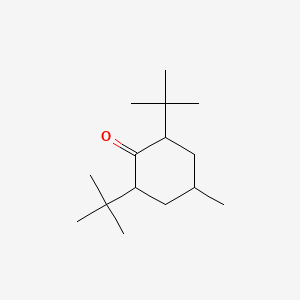
2,6-Di-tert-butyl-4-methylcyclohexanone
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-methylcyclohexanone is a chemical compound with the CAS Number: 23790-39-8 . It has a molecular weight of 224.39 . The IUPAC name for this compound is this compound .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in a dry environment .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
In Situ Preparation of Cyclopropanones : 2,6-Di-tert-butyl-4-methylcyclohexanone was used in the synthesis of substituted cyclopropanones, highlighting a method to reductively remove bromine atoms and investigate the mechanism of enol formation in these compounds (Sorensen & Sun, 1996).
Structural Analysis of Derivatives : The compound was utilized in the study of trisubstituted 4-methylenecyclooctanones, examining the structural characteristics and conformations of these complex molecules (Ginderow et al., 1997).
Chemical Reactions and Mechanisms
Study of Electron Transfer and Radical Reactions : The compound's derivatives played a role in the study of electron transfer between phenoxyl radicals and acids, contributing to the understanding of radical reactions and their mechanisms (Omura, 2008).
Investigation of Metabolic Pathways : Research into the metabolism of related compounds like tert-butylcyclohexanones has provided insights into biological reduction processes and the formation of secondary alcohols (Cheo et al., 1967).
Industrial and Environmental Applications
Photoinitiator in Polymer Matrices : The compound's derivatives have been used as photoinitiators in negative photoresists, aiding in the development of industrial applications in polymer science (Avadanei, 2017).
Environmental Impact Assessment : Studies have focused on the distribution, transformation, and toxicity evaluation of similar compounds like butylated hydroxytoluene in aquatic environments, providing essential information for environmental risk assessment (Wang et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-12H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDMUPXRDWOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C(C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281627 | |
| Record name | 2,6-di-tert-butyl-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23790-39-8 | |
| Record name | 23790-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-di-tert-butyl-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,6-Di-tert-butyl-4-methylcyclohexanone in the antioxidant additive composition for biodiesel?
A: The research paper focuses on enhancing the storage stability of biodiesel, a known challenge due to its susceptibility to oxidation. While the paper doesn't delve into the specific mechanism of action for each individual component, it highlights that this compound is a part of a synergistic blend of phenolic and non-phenolic antioxidants. This suggests that it likely contributes to the overall antioxidant capacity of the composition, potentially by scavenging free radicals or interrupting the autoxidation chain reaction. The paper demonstrates that this specific combination of antioxidants, including this compound at a concentration of 0.2-0.3 wt% within the additive composition, significantly improves the storage stability of biodiesel [].
Q2: How effective is the antioxidant additive composition containing this compound in improving the storage stability of biodiesel?
A: The research indicates that adding the formulated antioxidant additive composition to biodiesel, achieving a final concentration of 0.002-1.6 wt% in the fuel, significantly enhances its storage stability []. While the paper doesn't provide specific data on the shelf-life extension, it emphasizes a "considerable improvement" in storage stability compared to biodiesel without the additive. This suggests that the additive composition, with this compound as a component, effectively retards oxidative degradation, contributing to a longer usable life for the biodiesel.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1581607.png)
